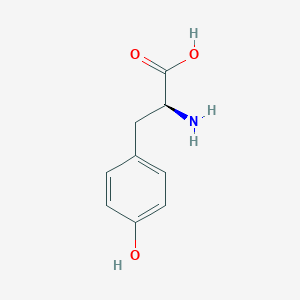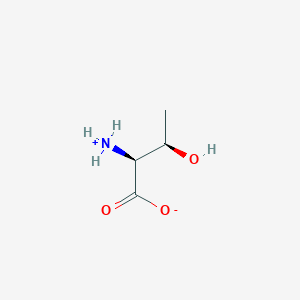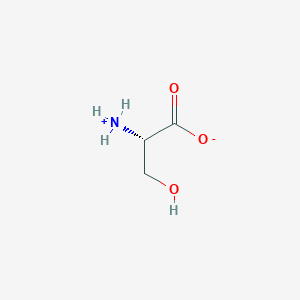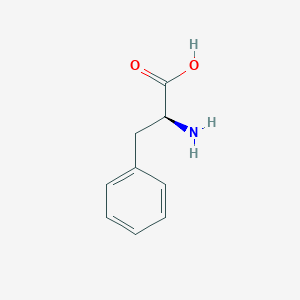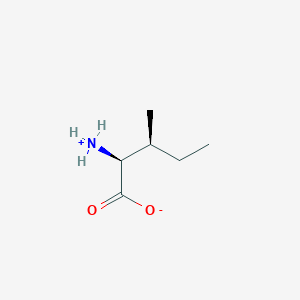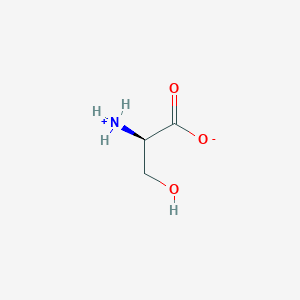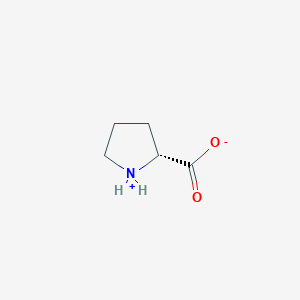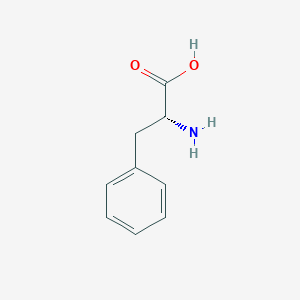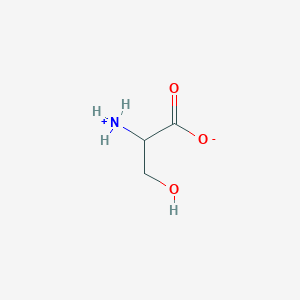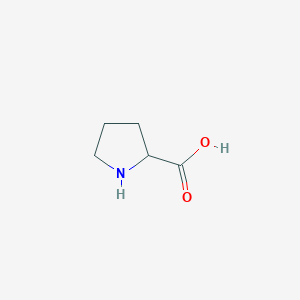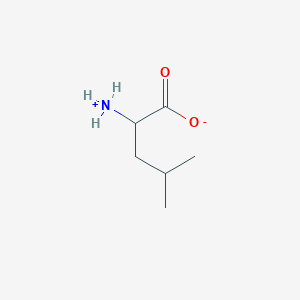
D-バリン
概要
説明
D-バリンは重要な有機キラル源であり、分岐鎖アミノ酸の一種です。これは、L-バリンのD-エナンチオマーであり、L-バリンと同じ分子式を持ちますが、原子の空間配置が異なります。 D-バリンは、農薬、半合成獣医用抗生物質、医薬品などのさまざまな産業用途で広く使用されています .
科学的研究の応用
D-Valine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral source in asymmetric synthesis and as an intermediate in the production of various chemicals.
Biology: Utilized in cell culture to selectively inhibit fibroblast proliferation.
Medicine: D-Valine derivatives, such as penicillamine and actinomycin D, are used in the treatment of immune-deficiency diseases and antitumor therapy, respectively.
作用機序
D-バリンは、以下のさまざまなメカニズムを通じてその効果を発揮します。
酵素阻害: D-バリンは、代謝経路に関与する特定の酵素を阻害することができます。
細胞経路: これは、受容体やトランスポーターなどの分子標的と相互作用することにより、細胞経路に影響を与えます。
生化学分析
Biochemical Properties
D-Valine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The microbial preparation of D-Valine can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Cellular Effects
D-Valine influences cell function in several ways. It is used in cell culture for selectively inhibiting fibroblasts proliferation
Molecular Mechanism
At the molecular level, D-Valine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.
Metabolic Pathways
D-Valine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件: D-バリンは、以下のいくつかの方法で合成することができます。
微生物的不斉分解: この方法は、DL-バリンを微生物分解して、選択的にD-バリンを生成することを含みます。
微生物立体選択的加水分解: これは、D-アミノアシラーゼによるN-アシル-DL-バリンの加水分解を伴い、D-バリンを生成します。
微生物特異的加水分解: この方法は、D-ヒダントイナーゼとD-カルバモイラーゼを組み合わせて、DL-5-イソプロピルヒダントインを加水分解し、D-バリンを生成します.
工業生産方法: D-バリンの微生物による調製は、その高い立体選択性、穏やかな反応条件、環境に優しいプロセスにより、最も有望な方法と考えられています。 この方法は、出発物質に基づいて、DL-バリンの微生物的不斉分解、N-アシル-DL-バリンの微生物立体選択的加水分解、DL-5-イソプロピルヒダントインの微生物特異的加水分解の3つのカテゴリーに分類することができます .
3. 化学反応解析
反応の種類: D-バリンは、以下の化学反応を起こします。
酸化: D-バリンは、対応するケト酸を生成するように酸化することができます。
還元: 還元反応は、D-バリン誘導体をそれぞれのアルコールに変換することができます。
置換: D-バリンは、さまざまな誘導体を形成する置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換試薬: ハロゲン化剤と求核剤は、置換反応でよく使用されます。
主な生成物: これらの反応から生成される主な生成物には、ケト酸、アルコール、さまざまな置換誘導体が含まれます .
4. 科学研究への応用
D-バリンは、以下の科学研究で広く応用されています。
化学: 不斉合成におけるキラル源として、およびさまざまな化学物質の製造における中間体として使用されます。
生物学: 細胞培養で、線維芽細胞の増殖を選択的に阻害するために使用されます。
医学: ペニシラミンやアクチノマイシンDなどのD-バリン誘導体は、それぞれ免疫不全症の治療や抗腫瘍療法に使用されています。
化学反応の分析
Types of Reactions: D-Valine undergoes various chemical reactions, including:
Oxidation: D-Valine can be oxidized to produce corresponding keto acids.
Reduction: Reduction reactions can convert D-valine derivatives into their respective alcohols.
Substitution: D-Valine can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives .
類似化合物との比較
D-バリンは、D-ロイシンやD-イソロイシンなどの他の分岐鎖アミノ酸と比較されます。これらの化合物は、類似の構造的特徴を共有していますが、側鎖と特定の用途が異なります。例えば:
D-ロイシン: ペプチド系抗生物質の合成に使用され、さまざまな生物活性を持っています。
D-イソロイシン: 代謝経路における役割と、特定の抗生物質の合成における前駆体として知られています.
特性
IUPAC Name |
(2R)-2-amino-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046064 | |
| Record name | D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Valine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
640-68-6 | |
| Record name | D-Valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Valine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can D-valine be utilized for growth in rats?
A1: While L-valine is essential for growth, the utilization of D-valine is more complex. Research indicates that D-valine can be converted into L-valine in rats, but this conversion can be inhibited by the presence of D-leucine in the diet []. The concentration of D-valine in the diet also plays a crucial role in its utilization for growth [].
Q2: What is the metabolic fate of D-valine's carboxyl-carbon?
A2: Unlike L-valine, which is readily metabolized and releases its carboxyl-carbon as CO2, D-valine exhibits limited metabolism []. Studies in mice revealed that only a small fraction of the injected D-valine's carboxyl-carbon was recovered as CO2, suggesting minimal conversion to L-valine [].
Q3: Does D-valine interfere with L-valine metabolism?
A3: Interestingly, the presence of D-valine does not appear to hinder the incorporation of L-valine into biological processes []. This observation suggests distinct metabolic pathways for the two enantiomers [].
Q4: What role does D-valine play in penicillin biosynthesis?
A4: D-valine is a crucial component in the biosynthesis of penicillin and cephalosporin antibiotics [, ]. It is incorporated into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a key precursor in the antibiotic synthesis pathway [, ].
Q5: How is D-valine incorporated into ACV?
A5: Research using double-labeled valine molecules revealed that D-valine is directly incorporated into ACV without undergoing any intermediate transformations, such as the formation of α,β-didehydrovaline []. This finding highlights the specificity of the biosynthetic enzymes involved in ACV formation [].
Q6: Can D-valine be used to selectively inhibit fibroblast growth in cell culture?
A6: Yes, D-valine can be utilized as a selective agent to inhibit fibroblast proliferation in cell cultures [, ]. This is because fibroblasts lack the enzyme D-amino acid oxidase, which is necessary for metabolizing D-valine, while many epithelial cells possess this enzyme [, ].
Q7: How effective is D-valine in inhibiting fibroblast growth in the presence of fetal bovine serum?
A7: Fetal bovine serum contains L-valine, which can potentially reduce the effectiveness of D-valine selective media. To address this, researchers have developed modified selective media where the fetal bovine serum is dialyzed to remove L-valine, thus enhancing the inhibitory effect of D-valine on fibroblast growth [].
Q8: Are there differences in the physical properties of D-valine and L-valine?
A8: While D-valine and L-valine share the same chemical formula and molecular weight, they differ in their optical activity and crystal structure [, ]. These differences arise from their distinct three-dimensional arrangements of atoms [, ].
Q9: What is a notable observation regarding the solubility of D-valine?
A9: Interestingly, the method used to obtain D-valine crystals can influence its solubility in water []. This highlights the importance of considering the preparation method when working with D-valine and interpreting solubility data [].
Q10: Does the chirality of valine influence its transport across biological membranes?
A10: Research on the bacterium Leuconostoc mesenteroides demonstrated the stereospecificity of its transport systems for valine-containing dipeptides []. The study found that valine transport was significantly higher from glycyl-L-valine compared to glycyl-D-valine, indicating preferential uptake of the L-enantiomer [].
Q11: Can the chirality of valine be affected by external factors like impact events?
A11: Intriguingly, hypervelocity impact experiments suggest that oceanic impacts could potentially influence the chirality of amino acids like valine []. These findings raise questions about the role of impact events in the early Earth's oceans and their potential contribution to the emergence of homochirality in biological systems [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
